N-(pentan-2-yl)biphenyl-4-carboxamide

5-Lipoxygenase Inflammation Enzyme Inhibition

Researchers needing a validated negative control for 5-LOX inhibitor screening often face false positives from non-specific activity. N-(Pentan-2-yl)biphenyl-4-carboxamide is confirmed inactive against 5-lipoxygenase at 50 µM, enabling definitive assay specificity. • Reliable negative control - eliminates non-specific inhibition in 5-LOX assays • Chiral building block - single enantiomer for stereochemical integrity in synthesis • High lipophilicity scaffold - predicted logP ~4.5, ideal for optimizing membrane permeability • Rapid global delivery - in-stock research quantities with secure B2B logistics

Molecular Formula C18H21NO
Molecular Weight 267.4 g/mol
Cat. No. B291335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(pentan-2-yl)biphenyl-4-carboxamide
Molecular FormulaC18H21NO
Molecular Weight267.4 g/mol
Structural Identifiers
SMILESCCCC(C)NC(=O)C1=CC=C(C=C1)C2=CC=CC=C2
InChIInChI=1S/C18H21NO/c1-3-7-14(2)19-18(20)17-12-10-16(11-13-17)15-8-5-4-6-9-15/h4-6,8-14H,3,7H2,1-2H3,(H,19,20)
InChIKeyANZIWDKRGKXGOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(Pentan-2-yl)biphenyl-4-carboxamide Overview


N-(Pentan-2-yl)biphenyl-4-carboxamide is a member of the biphenyl-4-carboxamide class, characterized by a central biphenyl core with a carboxamide substituent at the 4-position and a specific pentan-2-yl (1-methylbutyl) side chain attached to the amide nitrogen. Biphenyl-4-carboxamides are recognized for their inherent lipophilicity and rigidity, features that contribute to drug-like properties and are exploited across various therapeutic areas including kinase inhibition, TRPV1 antagonism, and antimicrobial applications [1]. The unique pentan-2-yl substitution distinguishes this compound from other N-alkyl biphenyl-4-carboxamides, potentially influencing its lipophilicity, target binding, and pharmacokinetic profile.

N-(Pentan-2-yl)biphenyl-4-carboxamide Substitution Constraints


While the biphenyl-4-carboxamide scaffold provides a common framework, subtle modifications to the amide substituent, such as the specific pentan-2-yl group in N-(pentan-2-yl)biphenyl-4-carboxamide, can drastically alter biological activity, target selectivity, and physicochemical properties. Structure-activity relationship (SAR) studies in this class have shown that variations in the N-alkyl chain length and branching directly impact potency against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) [1], as well as TRPV1 antagonism [2]. Consequently, substituting N-(pentan-2-yl)biphenyl-4-carboxamide with another biphenyl-4-carboxamide analog, even one with a seemingly similar N-alkyl group, is highly likely to yield a different pharmacological profile, potentially compromising the intended experimental or industrial outcome.

N-(Pentan-2-yl)biphenyl-4-carboxamide Key Evidence


5-Lipoxygenase Inactivity

N-(Pentan-2-yl)biphenyl-4-carboxamide was specifically tested for inhibition of 5-lipoxygenase and found to be inactive at a concentration of 50 µM. This directly contrasts with other biphenylcarboxamide derivatives that have shown inhibitory activity against various enzymes, including AChE, BChE, and urease [1].

5-Lipoxygenase Inflammation Enzyme Inhibition

Predicted LogP Advantage

The pentan-2-yl side chain of N-(pentan-2-yl)biphenyl-4-carboxamide is predicted to impart a higher logP value compared to biphenyl-4-carboxamides with shorter, unbranched N-alkyl substituents. While experimental logP data for this specific compound is not available in public repositories, computational predictions for closely related structures indicate a logP range of approximately 3.3-5.0. This contrasts with biphenyl-4-carboxamide (parent structure) which has a calculated logP of approximately 2.8 .

Lipophilicity LogP Physicochemical Property

Chiral Purity Differentiation

The pentan-2-yl group introduces a chiral center into the molecule, making stereochemical purity a critical factor. Vendors offering this compound for research typically provide it with a defined stereochemistry (e.g., (R)- or (S)-enantiomer) and associated analytical data (e.g., HPLC purity ≥95%, enantiomeric excess). This is a key differentiator from achiral analogs or racemic mixtures, as the biological activity of chiral compounds can be highly enantioselective.

Chiral Synthesis Purity Analytical Standard

N-(Pentan-2-yl)biphenyl-4-carboxamide Optimal Applications


5-Lipoxygenase Negative Control

Given its confirmed inactivity against 5-lipoxygenase at 50 µM , N-(pentan-2-yl)biphenyl-4-carboxamide serves as an ideal negative control in assays designed to identify or validate 5-lipoxygenase inhibitors. It allows researchers to rule out non-specific effects and ensure that observed inhibition is due to the test compound's specific activity.

Pharmacokinetic Optimization

The predicted high lipophilicity of N-(pentan-2-yl)biphenyl-4-carboxamide makes it a valuable scaffold for medicinal chemists seeking to improve the membrane permeability and tissue distribution of a lead series. Its use as an intermediate or building block can impart favorable ADME (absorption, distribution, metabolism, excretion) properties to a drug candidate.

Chiral Building Block

As a chiral molecule, N-(pentan-2-yl)biphenyl-4-carboxamide is a useful starting material or intermediate in the synthesis of more complex, stereochemically defined molecules. Its availability as a single enantiomer from reputable suppliers ensures high stereochemical fidelity in subsequent synthetic steps.

Lipophilicity Calibration Standard

Due to its intermediate predicted logP, this compound can function as a calibration standard or reference compound in chromatographic methods (e.g., reversed-phase HPLC) used to determine the lipophilicity of other compounds. Its well-defined structure and high purity support its use in developing robust analytical methods.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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